molecular formula C15H8Br2F6O2 B15092661 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol) CAS No. 189039-61-0

4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol)

Cat. No.: B15092661
CAS No.: 189039-61-0
M. Wt: 494.02 g/mol
InChI Key: ZATJKMJHMPMKKW-UHFFFAOYSA-N
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Description

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is a complex organic compound characterized by the presence of phenol groups substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] typically involves the reaction of 2-bromophenol with hexafluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 2-bromophenol, hexafluoroacetone, sodium hydroxide.

    Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

    Procedure: The reactants are mixed and stirred for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinones.

    Reduction: Phenol derivatives with hydrogen replacing bromine.

    Substitution: Phenol derivatives with various functional groups replacing bromine.

Scientific Research Applications

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Employed in the production of specialty polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The phenol groups can undergo redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-]
  • Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-chloro-]
  • Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-methyl-]

Uniqueness

Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is unique due to the presence of bromine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of brominated organic compounds.

Properties

CAS No.

189039-61-0

Molecular Formula

C15H8Br2F6O2

Molecular Weight

494.02 g/mol

IUPAC Name

2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol

InChI

InChI=1S/C15H8Br2F6O2/c16-9-5-7(1-3-11(9)24)13(14(18,19)20,15(21,22)23)8-2-4-12(25)10(17)6-8/h1-6,24-25H

InChI Key

ZATJKMJHMPMKKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)Br)(C(F)(F)F)C(F)(F)F)Br)O

Origin of Product

United States

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